Cas no 6401-03-2 (methyl nonaflate)

Methyl nonaflate is a fluorinated alkylating agent commonly used in organic synthesis and specialty chemical applications. Its key advantages include high reactivity as a methylating reagent, particularly in reactions where selective methylation is required. The presence of the nonafluorobutanesulfonyl (nonaflate) group enhances its stability and solubility in various organic solvents, facilitating efficient reaction conditions. Methyl nonaflate is also valued for its compatibility with sensitive substrates, making it suitable for fine chemical and pharmaceutical synthesis. Its robust performance under mild conditions and low nucleophilicity minimize side reactions, improving yield and purity in methylation processes. The compound is typically handled under inert conditions due to its moisture sensitivity.
methyl nonaflate structure
methyl nonaflate structure
Product Name:methyl nonaflate
CAS No:6401-03-2
MF:C5H3F9O3S
MW:314.126152276993
MDL:MFCD00210080
CID:961080
PubChem ID:2782761
Update Time:2025-11-02

methyl nonaflate Chemical and Physical Properties

Names and Identifiers

    • methyl nonaflate
    • METHYL NONAFLUOROBUTANE-1-SULPHONATE
    • Methyl nonaflate,Methyl perfluoro-1-butanesulfonate
    • methyl nonafluoro-1-butanesulfonate
    • Methyl nonafluorobutanesulfonate
    • Methyl nonafluorobutanesulphonate
    • Methylnonaflat
    • Methyl-nonafluorbutansulfonat
    • Nonafluorobutansulfonsaeure-methylester
    • PC3785J
    • MFCD00210080
    • 6401-03-2
    • methyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
    • SCHEMBL4454952
    • DTXSID20382274
    • methylnonafluorobutanesulfonate
    • DJQMSULGPPSGHC-UHFFFAOYSA-N
    • methyl perfluorobutanesulfonate
    • DB-230820
    • NS00109516
    • MDL: MFCD00210080
    • Inchi: 1S/C5H3F9O3S/c1-17-18(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
    • InChI Key: DJQMSULGPPSGHC-UHFFFAOYSA-N
    • SMILES: S(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(=O)(=O)OC

Computed Properties

  • Exact Mass: 313.96600
  • Monoisotopic Mass: 313.96591859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Boiling Point: 155-156°C
  • Flash Point: 50
  • PSA: 51.75000
  • LogP: 3.46910

methyl nonaflate Security Information

methyl nonaflate Customs Data

  • HS CODE:2905199090
  • Customs Data:

    China Customs Code:

    2905199090

    Overview:

    2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

methyl nonaflate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC3785J-1g
Methyl nonafluorobutane-1-sulphonate
6401-03-2 98%
1g
£107.00 2025-02-21
Apollo Scientific
PC3785J-5g
Methyl nonafluorobutane-1-sulphonate
6401-03-2 98%
5g
£419.00 2025-02-21
Cooke Chemical
LN5997857-1g
Methyl1,1,2,2,3,3,4,4
6401-03-2 4-nonafluorobutane-1-sulfonate
1g
RMB 924.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595351-1g
Methyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
6401-03-2 98%
1g
¥1386.00 2024-05-05

Additional information on methyl nonaflate

Recent Advances in the Study of Methyl Nonaflate (CAS 6401-03-2) in Chemical Biology and Pharmaceutical Applications

Methyl nonaflate (CAS 6401-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a surfactant and intermediate in organic synthesis. This compound, a methyl ester of nonafluorobutanesulfonic acid, exhibits unique physicochemical properties that make it valuable in drug formulation, material science, and industrial processes. Recent studies have explored its potential in enhancing drug delivery systems, improving solubility of hydrophobic compounds, and serving as a key reagent in fluorination reactions.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of methyl nonaflate in improving the bioavailability of poorly water-soluble drugs. The research demonstrated that methyl nonaflate-based formulations could significantly enhance the dissolution rate of several anticancer agents, leading to improved therapeutic outcomes. The study employed advanced techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to characterize the drug-matrix interactions, providing valuable insights into the mechanism of action.

In the realm of organic synthesis, methyl nonaflate has been identified as an efficient reagent for introducing fluorinated groups into complex molecules. A recent publication in Organic Letters highlighted its use in the synthesis of fluorinated analogs of bioactive compounds, which showed enhanced metabolic stability and binding affinity to target proteins. The study reported a novel catalytic system that utilizes methyl nonaflate under mild conditions, offering a greener alternative to traditional fluorination methods.

Furthermore, the environmental and toxicological profile of methyl nonaflate has been a subject of recent scrutiny. A 2024 report by the European Chemicals Agency (ECHA) evaluated its persistence, bioaccumulation, and toxicity (PBT) characteristics, concluding that while it exhibits moderate persistence, its bioaccumulation potential is low. These findings are crucial for regulatory compliance and risk assessment in pharmaceutical manufacturing.

Looking ahead, researchers are exploring the potential of methyl nonaflate in nanotechnology applications, particularly in the development of fluorinated nanoparticles for targeted drug delivery. Preliminary results from ongoing studies suggest that these nanoparticles can achieve higher tumor accumulation and reduced off-target effects compared to conventional systems. This innovative approach could pave the way for next-generation cancer therapies with improved efficacy and safety profiles.

In conclusion, methyl nonaflate (CAS 6401-03-2) continues to demonstrate significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique properties and versatile applications make it a compound of considerable interest for future investigations. As research progresses, further optimization of its formulations and synthetic methodologies will likely unlock new possibilities in drug development and material science.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.